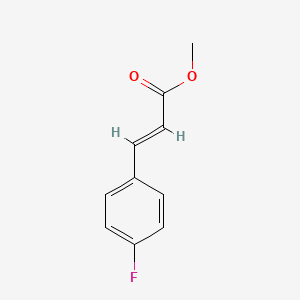

Methyl 4-fluorocinnamate

Description

Significance of Methyl 4-Fluorocinnamate in Organic Synthesis and Applied Chemistry

This compound, with the chemical formula C10H9FO2, serves as a key intermediate in the synthesis of more complex molecules. ontosight.ai Its structure, featuring a fluorinated phenyl group, an alpha,beta-unsaturated ester, and a methyl ester moiety, provides multiple reactive sites for chemical modification. This versatility makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. ontosight.ai The presence of the fluorine atom can enhance the biological activity of the final products. Research has shown that derivatives of this compound have been investigated for their potential biological activities. ontosight.ai

The synthesis of this compound can be achieved through several established chemical reactions. One common method is the esterification of 4-fluorocinnamic acid with methanol (B129727) in the presence of an acid catalyst. ontosight.ai Another approach involves a crossed aldol (B89426) condensation reaction between 4-fluorobenzaldehyde (B137897) and methyl acetate. ontosight.ai

Historical Context of Cinnamic Acid Derivatives in Scientific Inquiry

The scientific journey of cinnamic acid and its derivatives dates back to the 19th century. In 1872, F. Beilstein and A. Kuhlberg first isolated trans-cinnamic acid from natural sources like cinnamon bark and balsam resins. acs.org Cinnamic acid itself is a central intermediate in the biosynthesis of numerous natural products in plants, including lignols, flavonoids, and coumarins. wikipedia.org

Historically, cinnamic acid derivatives have been utilized for their aromatic properties in flavorings and perfumes. acs.orgthepharmajournal.com A primary method for synthesizing cinnamic acid and its derivatives has been the Perkin reaction, a process that involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640). thepharmajournal.com The major commercial use of trans-cinnamic acid is for the production of its methyl, ethyl, and benzyl (B1604629) esters, which are vital components in the fragrance industry. acs.org Furthermore, cinnamic acid serves as a precursor in the synthesis of the artificial sweetener aspartame. acs.orgwikipedia.org The rich history and diverse applications of cinnamic acid derivatives have laid the groundwork for the exploration of modified structures like this compound.

Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H9FO2 | ontosight.ai |

| Molecular Weight | 180.18 g/mol | sigmaaldrich.com |

| Appearance | White or off-white crystalline solid | ontosight.ai |

| Melting Point | 45-49 °C | sigmaaldrich.com |

| Isomeric Form | Predominantly trans | ontosight.aisigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane | ontosight.ai |

| CAS Number | 96426-60-7 | ontosight.aisigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCAEKOZRUMTB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Fluorocinnamate and Analogues

Established Synthetic Pathways for Cinnamate (B1238496) Esters

Conventional methods for forming the α,β-unsaturated ester core of cinnamate derivatives are widely employed in both academic and industrial research.

The Palladium-catalyzed Heck-Mizoroki reaction is a powerful tool for carbon-carbon bond formation, involving the coupling of an aryl halide with an alkene. misuratau.edu.ly This method is frequently used to synthesize cinnamic acids and their esters. ajol.info The reaction typically couples a substituted aryl halide, such as 4-bromo-fluorobenzene, with an acrylate (B77674) ester like methyl acrylate or tert-butyl acrylate. nih.gov

The process is catalyzed by a palladium source, often in the presence of a phosphine (B1218219) ligand. nih.gov A base, such as potassium carbonate, is required to facilitate the reaction. nih.gov Research has explored various catalytic systems to improve efficiency and yield. For instance, a catalyst system based on a palladium N-heterocyclic carbene has demonstrated excellent stability and compatibility with various aryl bromides for the synthesis of cinnamates. ajol.info Another approach uses a multi-dentate ligand, Methyl (Z)-(4-oxopent-2-en-2-yl)glycinate, with a palladium catalyst to achieve high turnover numbers in the synthesis of cinnamamide, a related structure. misuratau.edu.ly The choice of ligand and reaction conditions can be tailored to optimize the synthesis for specific substrates. diva-portal.org

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Substituted Aryl Bromide | tert-butyl acrylate | Palladium dichloride, Triphenylphosphine | Potassium carbonate | DMF | 100 °C, 24-72 h | Not specified | nih.gov |

| Bromobenzene (B47551) | Acrylic acid | Dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II) | Potassium hydroxide | Water | Not specified | 88% (E-Cinnamic acid) | ajol.info |

| Iodobenzene | Acrylamide | Pd(OAc)2, Methyl (Z)-(4-oxopent-2-en-2-yl)glycinate | Triethylamine | Acetonitrile | Not specified | 82% (Cinnamamide) | misuratau.edu.ly |

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters. thepharmajournal.comgoogle.com For the synthesis of cinnamate analogues, an aromatic aldehyde is condensed with a suitable partner. nih.gov

One common pathway involves the reaction of a benzaldehyde (B42025) derivative with malonic acid, often in the presence of a base like pyridine (B92270) and piperidine, to yield a cinnamic acid. nih.govscribd.com This acid can then be esterified in a subsequent step. A variation of this procedure uses Meldrum's acid, which is first activated with an alcohol and then undergoes condensation with an aromatic aldehyde to directly afford the cinnamate ester. nih.gov This approach is noted for its utility in generating a variety of ester analogues. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion to react with an aldehyde, typically yielding an (E)-alkene with high stereoselectivity. chegg.comuta.edu This makes it a highly effective method for producing trans-cinnamate esters. chemeducator.org The reaction involves treating a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, with a base to form a carbanion, which then reacts with an aromatic aldehyde (e.g., 4-fluorobenzaldehyde). chegg.comnih.gov

Significant advancements in the HWE reaction include the development of more environmentally benign procedures. For example, the synthesis of methyl (E)-cinnamate esters has been successfully performed using potassium carbonate as a mild base in an aqueous medium, drastically reducing reaction times compared to traditional methods in organic solvents. chemeducator.org Microwave-assisted HWE reactions have also been shown to be an efficient and green method for synthesizing ethyl cinnamates, offering the advantage of shorter reaction times. nih.gov

| Aldehyde | Phosphonate Reagent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde derivative | Trimethyl phosphonoacetate | Potassium carbonate | Water | Not specified | Methyl (E)-cinnamate ester | chemeducator.org |

| Aromatic aldehyde | Triethyl phosphonoacetate | Not specified | Not specified | Microwave irradiation | Ethyl cinnamate | nih.gov |

| 4-Methoxybenzaldehyde | Not specified | Potassium carbonate | Water | Not specified | Methyl 4-methoxycinnamate | chegg.com |

Direct esterification of a carboxylic acid is a fundamental and straightforward approach to synthesizing esters. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for preparing cinnamate esters. nsf.gov Methyl 4-fluorocinnamate can be synthesized via the direct esterification of 4-fluorocinnamic acid with methanol (B129727) using an acid catalyst. ontosight.ai

The synthesis of the closely related methyl cinnamate from trans-cinnamic acid has been extensively studied as a model system. nsf.gov Traditional methods employ refluxing methanol with a catalytic amount of concentrated sulfuric acid. nsf.gov Alternative, easier-to-handle catalysts such as p-toluenesulfonic acid monohydrate (pTSA) have also proven effective. nsf.gov Furthermore, microwave-assisted organic synthesis has been applied to this reaction, significantly reducing reaction times from hours to minutes while maintaining high yields. nsf.gov

| Carboxylic Acid | Alcohol | Catalyst (mol %) | Heating Method | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| trans-Cinnamic Acid | Methanol | H₂SO₄ (50%) | Microwave | 2 min | 97% | nsf.gov |

| trans-Cinnamic Acid | Methanol | pTSA (50%) | Microwave | 2 min | 91% | nsf.gov |

| 4-Fluorocinnamic Acid | Methanol | Acid catalyst | Not specified | Not specified | Not specified | ontosight.ai |

Advanced and Stereoselective Synthesis of Fluorinated Cinnamates

The introduction of fluorine into organic molecules can profoundly influence their biological activity, making the stereoselective synthesis of fluorinated compounds a key area of research. whiterose.ac.uknih.gov Advanced methods focus on controlling the formation of fluorine-bearing stereocenters. whiterose.ac.uk

The synthesis of β-fluorinated esters and amides presents a significant challenge, as these compounds can be susceptible to elimination. nih.gov Direct conjugate addition of fluoride (B91410) to α,β-unsaturated esters is often not feasible. nih.gov Therefore, alternative strategies have been developed.

One innovative approach for the synthesis of β-fluoroesters involves the silver-catalyzed regiospecific ring-opening fluorination of cyclopropanone (B1606653) hemiaminals. nih.gov This method uses a bench-stable cyclopropanone equivalent which, after conversion to a hemiaminal, undergoes fluorination to form a β-fluorinated N-acylpyrazole intermediate. This reactive intermediate can then be converted to the desired β-fluoroester via nickel-catalyzed alcoholysis, providing a telescopic, one-pot sequence. nih.gov While not demonstrated specifically on a cinnamate backbone, this methodology represents an advanced route to β-fluorinated carbonyl compounds. nih.gov

The direct nucleophilic monofluoromethylation is another important strategy for creating fluorinated molecules. cas.cn This typically involves the use of reagents like PhSO₂CH₂F to introduce the CH₂F group. cas.cn For example, the diastereoselective nucleophilic monofluoromethylation of α-amino N-tert-butanesulfinimines has been achieved with excellent stereocontrol, providing access to chiral α-monofluoromethylated amines. cas.cn Such strategies underscore the ongoing development of sophisticated methods to precisely install fluorine atoms in complex organic structures.

Stereochemical Control in this compound Synthesis (e.g., trans Isomers)

The biological activity and material properties of cinnamic acid derivatives are highly dependent on the geometry of the carbon-carbon double bond. For this compound, the trans (or E) isomer is typically the more thermodynamically stable and often the desired product for further synthetic applications. ontosight.ai Several classical and modern organic reactions provide robust pathways to this isomer with a high degree of stereochemical control.

Key synthetic methods that favor the formation of the trans isomer include the Perkin, Wittig, and Heck reactions.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde, such as 4-fluorobenzaldehyde (B137897), with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a weak base like sodium acetate. jk-sci.comiitk.ac.in The reaction proceeds through an aldol-type condensation and subsequent dehydration, which typically yields the α,β-unsaturated carboxylic acid with a trans configuration. jk-sci.com The resulting 4-fluorocinnamic acid can then be esterified with methanol to produce this compound. ontosight.ai While reliable for generating the (E)-double bond, the Perkin reaction often requires high temperatures and prolonged reaction times. jk-sci.com

Wittig Reaction: The Wittig reaction is a highly versatile method for alkene synthesis that involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). byjus.com To synthesize this compound, 4-fluorobenzaldehyde is reacted with a stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me). Stabilized ylides are less reactive and generally lead to the selective formation of the E-alkene (trans isomer) due to the reversibility of the initial addition step, which allows for equilibration to the more stable trans product. wikipedia.org This method offers excellent stereocontrol and is widely applicable. mnstate.edu

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation and provides excellent stereoselectivity for trans alkenes. mdpi.com The synthesis of a cinnamoyl ester via this method involves coupling an aryl halide (e.g., 1-bromo-4-fluorobenzene) with an acrylate ester (e.g., methyl acrylate) in the presence of a palladium catalyst and a base. google.com The reaction mechanism favors a syn-addition of the aryl group and palladium to the alkene, followed by a syn-elimination of palladium hydride, which locks the product in the trans configuration. A process for preparing butyl 4-fluorocinnamate with a 93% isolated yield has been demonstrated using a Heck reaction under Jeffrey conditions with a phase-transfer catalyst. google.com

| Reaction | Key Reactants | Typical Catalyst/Base | Stereochemical Outcome | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Perkin Reaction | 4-Fluorobenzaldehyde, Acetic Anhydride | Sodium Acetate (NaOAc) | Predominantly trans (E) | Simple reagents; often requires high temperatures and long reaction times. jk-sci.com |

| Wittig Reaction | 4-Fluorobenzaldehyde, Stabilized Ylide (e.g., Ph₃P=CHCO₂Me) | Not required for stabilized ylides | Highly selective for trans (E) | Excellent stereocontrol; phosphine oxide byproduct can be difficult to remove. mnstate.edu |

| Heck Reaction | 1-Bromo-4-fluorobenzene (B142099), Methyl Acrylate | Palladium(II) Acetate (Pd(OAc)₂), Organic Base (e.g., Et₃N) | Highly selective for trans (E) | High yield and selectivity; requires a metal catalyst. mdpi.comgoogle.com |

Synthesis of this compound Derivatives for Structure-Activity Studies

This compound serves as a key scaffold for the synthesis of diverse derivatives designed for structure-activity relationship (SAR) studies. These studies aim to correlate specific structural modifications with changes in biological activity, guiding the development of more potent and selective agents. Derivatives are frequently investigated for their potential as cholinesterase inhibitors for Alzheimer's disease, antifungal agents, and anticancer therapeutics. nih.govnih.govnih.gov

The synthetic strategies typically involve modifications at three primary sites: the carboxyl group, the aromatic ring, and the alkene backbone.

Modification of the Carboxyl Group: The methyl ester of 4-fluorocinnamic acid is often a starting point for creating a library of amides and other esters. Standard peptide coupling reagents or conversion to the acyl chloride followed by reaction with an amine or alcohol are common methods. beilstein-journals.orgscilit.com For instance, a series of fluorine or chlorine-substituted cinnamic acid derivatives bearing a tertiary amine side chain were synthesized to evaluate their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov These studies revealed that the presence of the tertiary amine moiety was crucial for potent AChE inhibition. nih.gov

Modification of the Aromatic Ring: The position and nature of substituents on the phenyl ring significantly influence biological activity. SAR studies often compare derivatives with fluorine at different positions (ortho, meta, para) or contrast fluorine with other halogens like chlorine. nih.govresearchgate.net Research has shown that for cholinesterase inhibitors, compounds with a para-substituted fluorine or chlorine on the phenyl ring exhibit potent activity against AChE, whereas ortho-substituted analogs show an opposite effect. nih.govresearchgate.net

Modification of the Alkene Backbone: While less common, modifications to the double bond itself are explored. An example includes the isosteric replacement of the α-hydrogen with a fluorine atom to produce α-fluorocinnamate derivatives. These compounds were designed and synthesized as novel covalent inhibitors of cathepsin S, a cysteine protease implicated in pancreatic cancer. nih.gov

The findings from these synthetic and evaluation efforts are critical for rational drug design. For example, in a study of cinnamic acid esters as potential antifungal agents for plant protection, t-amyl 4-fluorocinnamate was synthesized and evaluated, demonstrating the importance of both the phenyl ring substituent and the alkyl group of the ester on antifungal activity. nih.gov Similarly, SAR studies on cinnamic acid derivatives with an N-benzyl pyridinium (B92312) moiety identified a compound with potent AChE inhibitory activity (IC₅₀ = 12.1 nM), highlighting the impact of specific structural additions. nih.gov

| Derivative Class | Synthetic Modification | Starting Material Example | Target Application/Study | Reference |

|---|---|---|---|---|

| Tertiary Amine Cinnamic Acids | Addition of tertiary amine side chain | 4-Fluorocinnamic acid | AChE/BChE Inhibition | nih.govresearchgate.net |

| N-Benzyl Pyridinium Cinnamates | Esterification and addition of N-benzyl pyridinium moiety | Substituted Cinnamic Acids | Cholinesterase Inhibition | nih.gov |

| t-Amyl Cinnamate Esters | Esterification with t-amyl alcohol | 4-Fluorocinnamic acid | Antifungal Activity for Plant Protection | nih.gov |

| α-Fluorocinnamate Derivatives | Isosteric replacement of α-hydrogen with fluorine | Ethyl p-aminocinnamate | Cathepsin S Inhibition (Anticancer) | nih.gov |

| Substituted Cinnamate Esters | Esterification with various alcohols and substitution on the phenyl ring | Substituted Cinnamic Acids | Insect Control Agents | scilit.com |

Computational and Theoretical Investigations of Methyl 4 Fluorocinnamate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of methyl 4-fluorocinnamate. These calculations can elucidate the distribution of electron density within the molecule and determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's reactivity and kinetic stability. For instance, a smaller energy gap generally suggests higher reactivity.

In a study investigating the effects of substituents on the photophysical properties of related compounds, it was shown that electron-donating groups can raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy. nih.gov While this study focused on oxyluciferin analogs, the principles are transferable to understanding how the fluorine atom in this compound influences its electronic properties. The fluorine atom, being electron-withdrawing, is expected to lower the LUMO energy of the molecule. nih.gov

Furthermore, computational methods can predict various physicochemical properties. For example, the replacement of chlorine with fluorine in certain molecules has been shown through DFT calculations to alter the regioselectivity of reactions due to changes in the hardness of the resulting carbanion and the energy of the HOMO. researchgate.net Such computational analyses provide a molecular-level understanding of the substituent effects on chemical reactivity. researchgate.netshareok.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. These methods are crucial in drug discovery and for understanding the mechanism of action of bioactive compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, in studies of other cinnamic acid derivatives as inhibitors of fungal 17β-hydroxysteroid dehydrogenase, docking studies were performed to understand the ligand-target interactions. researchgate.net These studies highlighted the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, for optimal molecular recognition. researchgate.net Although specific docking studies for this compound are not detailed in the provided results, the methodologies are directly applicable.

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability. These simulations can reveal conformational changes in both the ligand and the target upon binding. While the search results mention molecular dynamics simulations in the context of other compounds, the principles are fundamental to understanding the stability of a potential this compound-target complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A validated QSAR model can be used to predict the activity of new, untested compounds. mdpi.com

The development of a QSAR model involves several key steps:

Selection of a dataset of compounds with known biological activities.

Calculation of molecular descriptors , which are numerical representations of the chemical and physical properties of the molecules.

Development of a mathematical model that correlates the descriptors with the biological activity.

Validation of the model to ensure its predictive power. mdpi.com

In a study on cinnamic acid derivatives as potential nitrification inhibitors, a structure-activity relationship (SAR) study, a concept closely related to QSAR, was conducted. mdpi.com The study revealed that for substituted methyl cinnamates, a substituent group was not essential for high nitrification inhibition, but a fluoride (B91410) at the C-4 position was identified as an optimum substituent for maintaining high inhibition. mdpi.com In fact, this compound showed the highest nitrification inhibition among the tested cinnamic acid derivatives, with an EC50 value of 8 μM. mdpi.com This demonstrates the utility of SAR and QSAR approaches in identifying promising bioactive compounds.

QSAR models can be used for database mining to discover novel compounds with desired biological activities. nih.gov The predictive power of QSAR models is heavily dependent on both internal and external validation to ensure their reliability. nih.gov

Analysis of Substituent Effects via Computational Methodologies

Computational methodologies are extensively used to analyze the effects of substituents on the properties and reactivity of molecules. shareok.org The fluorine atom in this compound acts as a substituent on the cinnamate (B1238496) scaffold, and its effects can be systematically studied using computational tools.

The effect of a substituent can be broken down into several components, including electrostatic, polarization, and charge-transfer interactions between the substituent and the rest of the molecule. shareok.org Computational methods can quantify these individual contributions. For instance, the introduction of an electron-withdrawing group like fluorine can significantly alter the electron distribution in the molecule. shareok.org

Studies on other substituted molecules have shown that computational analysis can explain trends in chemical reactivity. shareok.org For example, in the context of fluoroalkylation reactions, it has been noted that fluorine substitution can dramatically influence the chemical outcome, and understanding these effects is crucial for designing efficient synthetic reactions. researchgate.net Computational investigations can reveal how a substituent like fluorine impacts the acidity of nearby protons or the stability of reaction intermediates. researchgate.net

Research Applications and Mechanistic Studies of Methyl 4 Fluorocinnamate and Its Derivatives

Agricultural Chemistry Applications

Nitrification Inhibition Mechanisms and Efficacy in Soil Systems

Methyl 4-fluorocinnamate has been identified as a promising nitrification inhibitor, a substance that slows the microbial conversion of ammonium (B1175870) to nitrate (B79036) in the soil. repec.orgmdpi.comresearchgate.net This inhibition is crucial for improving nitrogen fertilizer use efficiency in agriculture. The primary mechanism of nitrification inhibition by many compounds is the inactivation of the ammonia (B1221849) monooxygenase (AMO) enzyme, which is essential for the first step of nitrification carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). researchgate.netanu.edu.au

Studies evaluating cinnamic acid derivatives have demonstrated their potential to inhibit the growth of Nitrosomonas europaea, a key ammonia-oxidizing bacterium. mdpi.comresearchgate.net In laboratory liquid cultures, this compound exhibited significant inhibition of N. europaea growth. mdpi.com Further assessments in agricultural soil have confirmed its efficacy, showing a noteworthy reduction in the nitrification rate and the abundance of the bacterial amoA gene, which codes for a subunit of the AMO enzyme. repec.orgresearchgate.net This suggests that this compound directly impacts the population and activity of ammonia-oxidizing microbes in the soil.

The effectiveness of nitrification inhibitors is a critical factor for their practical application. In comparative studies, this compound has shown high efficacy. repec.orgmdpi.comresearchgate.net The use of such inhibitors represents a promising strategy for better nitrogen management in sustainable agriculture by helping to retain nitrogen in the less mobile ammonium form for longer periods. mdpi.comanu.edu.au

Structure-Activity Relationships in Nitrification Inhibitors

The effectiveness of cinnamic acid derivatives as nitrification inhibitors is closely linked to their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different functional groups and substituents on the cinnamate (B1238496) scaffold influence their inhibitory activity against ammonia-oxidizing bacteria. repec.orgmdpi.comresearchgate.net

These studies have revealed several key structural features that are essential for high inhibition efficacy. repec.orgresearchgate.net The presence of a double bond in the side chain and an ester group are critical for maintaining potent inhibitory activity. repec.orgresearchgate.net Furthermore, the type and position of substituents on the benzene (B151609) ring play a significant role. Specifically, hydroxyl and fluoride (B91410) groups on the benzene ring have been identified as favorable substituents for enhancing nitrification inhibition. repec.orgresearchgate.net

Among various cinnamic acid derivatives tested, this compound was found to have the highest nitrification inhibition, with a half-maximal effective concentration (EC50) of 8 µM against the growth of N. europaea in a liquid culture. mdpi.com This was significantly more potent than methyl cinnamate (EC50 = 25 µM) and methyl 4-hydroxycinnamate (EC50 = 20 µM). mdpi.com These findings underscore the importance of the fluoro-substituent at the para-position of the benzene ring for maximizing the inhibitory effect. The SAR studies provide a systematic approach for screening and identifying new and effective nitrification inhibitors. repec.orgmdpi.com

Table 1: Nitrification Inhibition Efficacy of Cinnamic Acid Derivatives

| Compound | EC50 (µM) |

| This compound | 8 |

| Methyl 4-hydroxycinnamate | 20 |

| Methyl cinnamate | 25 |

Potential as Bio-rational Herbicides

The concept of bio-rational design, which involves creating chemicals that target specific biological processes, is being applied to develop novel herbicides. sioc-journal.cn This approach aims to create more selective and environmentally benign alternatives to conventional broad-spectrum herbicides. colostate.edu While direct research on this compound as a bio-rational herbicide is not extensively documented in the provided results, the principles of its design and the known biological activities of related cinnamic acid derivatives suggest its potential in this area.

Cinnamic acid and its derivatives are known to have various biological activities, including roles in pest control. researchgate.net Bio-rational herbicide design often targets specific enzymes or protein complexes within the weed, such as the D1 protein in photosystem II or acetolactate synthase (ALS). sioc-journal.cn The molecular modeling of cyanoacrylates, which share structural similarities with cinnamates, has shown interactions with the D1 protein, suggesting that the cinnamate scaffold could be adapted for this purpose. sioc-journal.cn

The development of biological herbicides using RNA-based tools to target specific genes in weeds like Palmer amaranth (B1665344) is an emerging area of research. colostate.edu This method relies on high specificity to avoid harming crops. colostate.edu While this is a different mechanism from small molecule inhibitors, the underlying principle of targeting specific biological pathways in weeds is the core of bio-rational design. The structural versatility of cinnamic acid derivatives makes them interesting candidates for future exploration and modification in the rational design of new herbicides. researchgate.net

Pharmaceutical Research Applications (Preclinical Focus)

Development as Key Intermediates in Pharmaceutical Synthesis (e.g., Paroxetine)

This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, Paroxetine. pharm.or.jpnih.gov The synthesis of Paroxetine often involves a multi-step process where the structure of this compound is modified to build the final complex molecule.

One synthetic route to Paroxetine begins with the preparation of this compound from p-fluorobenzaldehyde and methyl acetate. pharm.or.jp This intermediate then undergoes a series of reactions. For instance, methyl cyanoacetate (B8463686) can be added to this compound to form dimethyl 2-cyano-3-(4-fluorophenyl)glutarate. pharm.or.jp This product is then hydrogenated to create a piperidinone derivative, which is a core structure in the Paroxetine molecule. pharm.or.jp Subsequent steps involve reduction and optical resolution to obtain the specific stereoisomer of the final active pharmaceutical ingredient. pharm.or.jpresearchgate.net

The versatility of this compound as an intermediate is highlighted by its use in various synthetic strategies for Paroxetine and its metabolites. pharm.or.jpnih.govderpharmachemica.com The fluorophenyl group present in this compound is a key structural feature that is retained in the final Paroxetine molecule.

Materials Science Applications

In the field of materials science, the polymer form, Poly(vinyl E-4-fluorocinnamate) (PVCN-F), is utilized for its photoresponsive properties, particularly in the fabrication of alignment layers for liquid crystal displays (LCDs). nih.gov Liquid crystal (LC) alignment is a critical process that controls the orientation of LC molecules, which is fundamental to the operation of most LCDs. acs.org Traditional mechanical rubbing methods for achieving this alignment are being replaced by non-contact photoalignment techniques to avoid issues like dust contamination and static charge generation. nih.govacs.org

PVCN-F films serve as an effective photoalignment material. nih.gov When a thin film of PVCN-F is exposed to linearly polarized ultraviolet (LPUV) light, it induces an anisotropy on the polymer surface. This anisotropic surface then directs the alignment of liquid crystal molecules deposited on it, typically perpendicular to the polarization direction of the UV light. nih.gov This phenomenon allows for precise control over the LC orientation, which is essential for achieving high contrast ratios and brightness in display technologies. nih.govacs.org

The photoalignment capability of PVCN-F films is a direct result of specific photoreactions and molecular reorientations that occur within the polymer upon UV irradiation. nih.gov Investigations have revealed two primary molecular mechanisms responsible for the light-induced anisotropy:

[2+2] Photodimerization: The cinnamate side chains on the polymer undergo an irreversible [2+2] cycloaddition reaction when exposed to UV light. This cross-linking reaction is axis-selective, preferentially occurring for cinnamate groups aligned with the UV polarization. This process depletes chromophores in one direction, creating a durable and stable anisotropic orientation. nih.gov

Trans-Cis Isomerization: Concurrently, the cinnamate groups undergo a reversible trans-to-cis isomerization. This process also contributes to the generation of surface anisotropy. A key finding is that this reversible isomerization is responsible for the ability to "rejuvenate" the photoalignment. If the film is subsequently irradiated with UV light polarized in a perpendicular direction, a new alignment axis can be written, demonstrating the dynamic nature of this mechanism. nih.gov

Both photodimerization and photoisomerization contribute to the formation of the liquid crystal easy axis on the PVCN-F surface. nih.gov The interplay between the irreversible cross-linking and the reversible isomerization provides a robust and versatile method for fabricating advanced liquid crystal devices. nih.gov

Table 2: Photoreaction Mechanisms in PVCN-F Films for Photoalignment

| Mechanism | Description | Reversibility | Contribution to Alignment |

|---|---|---|---|

| [2+2] Photodimerization | UV-induced cycloaddition of cinnamate side chains, leading to cross-linking. | Irreversible | Creates a stable, durable anisotropic surface. |

| Trans-Cis Isomerization | Reversible change in the geometric isomer of the cinnamate chromophore. | Reversible | Contributes to anisotropy and allows for the rewriting or "rejuvenation" of the alignment direction. |

Information sourced from mechanistic studies on Poly(vinyl E-4-fluorocinnamate) films. nih.gov

Future Directions and Emerging Research Avenues for Methyl 4 Fluorocinnamate

Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of methyl 4-fluorocinnamate and its derivatives is an area of active research, with a strong focus on developing more efficient, selective, and sustainable methods. Traditional methods such as the Knoevenagel condensation and Heck coupling reactions form the foundation of cinnamate (B1238496) synthesis, but modern research is pushing the boundaries with advanced catalytic systems. google.comresearchgate.net

A prominent method for synthesizing fluorinated cinnamates is the palladium-catalyzed Heck reaction, which couples a bromobenzene (B47551) derivative with an acrylic acid ester. For instance, butyl 4-fluorocinnamate can be produced from 1-bromo-4-fluorobenzene (B142099) and butyl acrylate (B77674) using a Pd(OAc)₂ catalyst in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This approach can achieve high yields, often exceeding 90%. google.com

Recent advancements are exploring a variety of catalytic systems to improve upon these established methods. These include the use of earth-abundant transition metals and even metal-free conditions to enhance the sustainability of the synthesis. nih.gov For example, iron and copper-catalyzed oxidative esterification of cinnamaldehyde (B126680) derivatives present a greener alternative. nih.gov Another innovative approach involves the palladium-catalyzed reaction of arylboronic acids with compounds like ethyl 3,3,3-trifluoropropionate to produce β-fluorocinnamates with high yield and E-selectivity under mild conditions. researchgate.net The development of these novel catalytic systems is crucial for producing this compound and related compounds on a larger scale with reduced environmental impact and cost. nih.gov

Table 1: Comparison of Catalytic Systems for Cinnamate Synthesis

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Phase-Transfer Catalyst | 1-bromo-4-fluorobenzene, Butyl acrylate | Heck reaction under Jeffrey conditions; High yields (~93%) | google.com |

| Palladium(II) Catalysis | Phenylboronic acid, Ethyl 3,3,3-trifluoropropionate | Produces β-fluorocinnamates; High yield and E-selectivity | researchgate.net |

| Cu(II) Square-Planar Complex | Cinnamaldehyde, H₂O₂ | Green oxidant; Oxidative esterification | nih.gov |

| N-Heterocyclic Carbene (NHC) Catalyst | Cinnamaldehyde, CCl₃CN or Air | Metal-free oxidative esterification | nih.gov |

| Zn(II)-coordinated Microporous N-doped Carbon | Ketone | β-scission mechanism | nih.gov |

Advanced Computational Design for Targeted Applications and Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in the study of fluorinated cinnamates, enabling researchers to predict molecular properties, elucidate complex reaction mechanisms, and design molecules for specific applications before undertaking expensive and time-consuming laboratory work.

Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure and properties of molecules. In the context of fluorinated cinnamates, DFT has been employed to study their mesomorphic behavior in liquid crystals. mdpi.com By calculating parameters such as molecular geometry, electrostatic potential, and frontier molecular orbitals, researchers can predict how the inclusion of a fluorine atom will affect the thermal and optical characteristics of the resulting material. mdpi.com This predictive capability accelerates the design of new liquid crystalline materials with desired properties. mdpi.com

Furthermore, advanced computational methods are used to gain a deeper understanding of reaction mechanisms. For complex catalytic reactions, such as the asymmetric Diels-Alder reaction involving methyl cinnamate, high-level calculations like DLPNO-CCSD(T) can be used to investigate the reaction profile. uni-koeln.de This allows for a detailed analysis of transition states and intermediates, revealing the catalyst's precise mode of action and the origin of stereocontrol. uni-koeln.de Such mechanistic insights are vital for optimizing reaction conditions and developing more effective catalysts. The prediction of absorption spectra for fluorinated monomers using time-dependent DFT is another example of how computational design guides the synthesis of novel functional materials.

Table 2: Application of Computational Methods in Fluorinated Cinnamate Research

| Computational Method | Application Area | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Liquid Crystals | Prediction of mesomorphic and optical properties; Relationship between molecular structure and material characteristics. | mdpi.com |

| Time-Dependent DFT (TD-DFT) | Functional Materials | Prediction of absorption spectra to guide the synthesis of fluorinated monomers for photoresists. | |

| DLPNO-CCSD(T) | Reaction Mechanism | Detailed investigation of reaction profiles, transition states, and catalyst mode of action for reactions involving methyl cinnamate. | uni-koeln.de |

Expansion of Structure-Activity Relationship Studies to Novel Biological Targets and Materials

Structure-activity relationship (SAR) studies are fundamental to discovering and optimizing the biological activity and material properties of this compound and its analogs. The strategic placement of the fluorine atom can significantly influence a molecule's interaction with biological targets and its performance in materials.

In agriculture, SAR studies have identified this compound as a promising nitrification inhibitor. Research evaluating various cinnamic acid derivatives showed that the presence of a fluoride (B91410) group on the benzene (B151609) ring was favorable for inhibitory efficacy against Nitrosomonas europaea. researchgate.net this compound demonstrated notable inhibitory efficacy, suggesting its potential to improve nitrogen fertilizer use efficiency in soil. researchgate.net Similarly, SAR studies on the antifungal properties of cinnamic acid esters revealed that fluorinated derivatives, such as t-amyl 4-fluorocinnamate, exhibit significant activity against various plant pathogenic fungi. plos.org

In medicinal chemistry, the introduction of fluorine into cinnamate-based molecules is a key strategy for modulating their activity against various disease targets. For example, while fluorine substitution on certain cinnamate hybrids was found to decrease activity against acetylcholinesterase (AChE), it increased activity against butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com Other research has focused on α-fluorocinnamate derivatives as novel inhibitors of cathepsin S, an enzyme implicated in cancer, demonstrating in vitro antiproliferative activity against pancreatic cancer cells. fasanolab.comresearchgate.net These studies highlight how subtle changes to the molecular structure can redirect or enhance biological effects, opening avenues for developing targeted therapeutics.

Table 3: Biological Activity of Fluorinated Cinnamate Derivatives

| Compound/Derivative | Biological Target/Application | Key Finding (EC₅₀/IC₅₀/Activity) | Reference |

|---|---|---|---|

| This compound | Nitrification Inhibition (N. europaea) | Identified as a promising candidate with notable inhibitory efficacy (EC₅₀ = 8–25 μM range for top compounds). | researchgate.net |

| t-Amyl 4-fluorocinnamate | Antifungal (vs. Valsa mali) | EC₅₀ = 20.3 μg/mL | plos.org |

| Fluorinated Cinnamate Hybrids | Butyrylcholinesterase (BuChE) Inhibition | Fluorine substitution increased activity against BuChE. | mdpi.com |

| α-Fluorocinnamate Derivatives | Cathepsin S Inhibition | Synthesized as novel inhibitors with antiproliferative activity. | fasanolab.comresearchgate.net |

Development of Innovative Materials Incorporating Fluorinated Cinnamates with Tailored Functionalities

The unique electronic properties and stability of the carbon-fluorine bond make this compound a valuable building block for the development of innovative materials with tailored functionalities. The incorporation of fluorinated cinnamates can impart desirable characteristics such as enhanced thermal stability, specific optical properties, and hydrophobicity. mdpi.com

A significant area of application is in the field of liquid crystals. mdpi.com Research has shown that laterally fluorinated phenyl cinnamate derivatives can form liquid crystalline materials exhibiting specific mesophases. mdpi.com The presence and position of the fluorine atom play a crucial role in determining the physical and thermal properties of the liquid crystal system, such as its phase transition temperatures and optical behavior. mdpi.com These materials are of interest for applications in high-performance displays and optical sensors.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-fluorocinnamate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : this compound is typically synthesized via esterification of 4-fluorocinnamic acid with methanol under acidic catalysis (e.g., H₂SO₄). Optimization involves:

- Temperature : Reactions at 60–80°C improve esterification efficiency.

- Solvent : Use anhydrous conditions to minimize hydrolysis.

- Catalysts : Acidic resins or molecular sieves can enhance yield and reduce side products.

Characterization by NMR (e.g., δ 7.77–7.78 ppm for aromatic protons, δ 3.85 ppm for methoxy group in H NMR) confirms product identity . For reproducibility, document reaction times and purification steps (e.g., column chromatography).

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to verify aromatic and ester functional groups (e.g., Hz for trans-configured double bonds) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 181.07).

Cross-reference with SciFinder or Reaxys for known spectral data .

Q. What is the impact of cis-trans isomerism on this compound’s physicochemical properties?

- Methodological Answer : The trans isomer (predominant form) exhibits higher thermal stability and UV absorption due to extended conjugation. Verify isomer ratio via H NMR coupling constants (J = 16.0 Hz for trans vs. J = 12–14 Hz for cis) . For applications requiring isomer purity, employ recrystallization in hexane/ethyl acetate or chiral column chromatography.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogenation at positions 2/3, alkyl chain modifications) .

- Bioassays : Test inhibition of enzymes (e.g., tyrosinase) or receptor binding (e.g., PPAR-γ) using IC₅₀/EC₅₀ assays.

- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with activity trends.

Example SAR Table:

| Substituent Position | Bioactivity (IC₅₀, μM) | LogP |

|---|---|---|

| 4-Fluoro | 12.3 ± 0.5 | 2.1 |

| 4-Trifluoromethyl | 8.9 ± 0.7 | 2.8 |

| Data adapted from fluorinated cinnamate analogs . |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent/DMSO concentrations) across studies.

- Reproducibility Checks : Replicate experiments with standardized protocols (e.g., MTT assay for cytotoxicity).

- Statistical Validation : Apply ANOVA or Bayesian modeling to assess variability significance .

For conflicting enzyme inhibition results, validate using orthogonal methods (e.g., SPR vs. fluorescence assays).

Q. What experimental approaches assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h; monitor via HPLC.

- Oxidative Stress : Expose to 3% H₂O₂; track peroxide adducts via LC-MS.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for esters) .

Q. How can comparative studies with fluorinated cinnamate analogs guide mechanistic insights?

- Methodological Answer :

- Electron-Deficient Analogs : Compare 4-fluoro vs. 4-CF₃ derivatives to study electron-withdrawing effects on π-π interactions.

- Molecular Dynamics : Simulate ligand-protein docking (e.g., using AutoDock Vina) to predict binding modes.

- Kinetic Studies : Measure for enzyme substrates to infer steric vs. electronic contributions .

Q. What in silico strategies predict this compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate LogP, bioavailability, and hepatotoxicity.

- Metabolite Identification : Employ GLORY or Meteor Nexus to predict Phase I/II metabolism (e.g., demethylation, glucuronidation).

- Data Repositories : Upload results to Chemotion or RADAR4Chem for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.